
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane is an organic compound that features a furan ring and a dioxolane ring. The presence of these two heterocyclic structures makes it an interesting subject for various chemical and biological studies. The furan ring is known for its aromatic properties, while the dioxolane ring is a five-membered ring containing two oxygen atoms, which can impart unique reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane typically involves the reaction of furan derivatives with dioxolane precursors. One common method is the acid-catalyzed cyclization of furan-2-carbaldehyde with methoxymethyl dioxolane under mild conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free methods and microwave-assisted synthesis are also explored to make the process more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane depends on its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane.
2,5-Dimethylfuran: Another furan derivative with different reactivity and applications.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the furan and dioxolane rings, which imparts distinct reactivity and stability. This dual-ring structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
6946-91-4 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC名 |
2-(furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H12O4/c1-10-5-7-6-12-9(13-7)8-3-2-4-11-8/h2-4,7,9H,5-6H2,1H3 |
InChIキー |
GFEDLEYHJCHSKT-UHFFFAOYSA-N |
正規SMILES |
COCC1COC(O1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


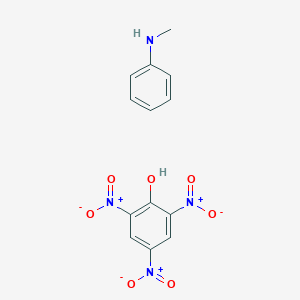
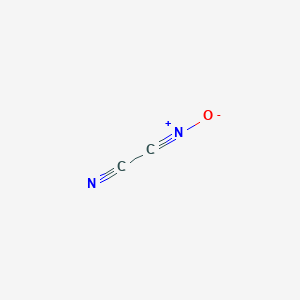
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

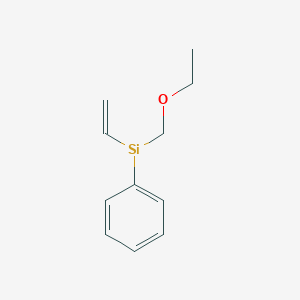
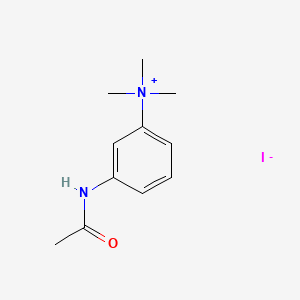

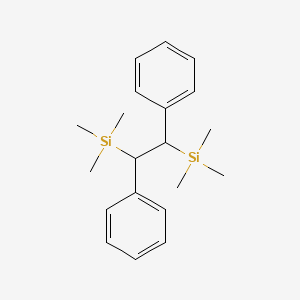
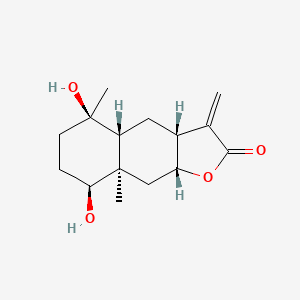
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)

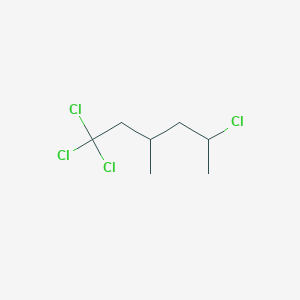
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)
